molecular formula C8H5FN2O2 B1335151 6-Fluoro-1H-benzoimidazole-2-carboxylic acid CAS No. 876710-76-8

6-Fluoro-1H-benzoimidazole-2-carboxylic acid

Cat. No.: B1335151
CAS No.: 876710-76-8
M. Wt: 180.14 g/mol
InChI Key: TYXHLKWWJIWESF-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzoimidazole-2-carboxylic acid (CAS: 876710-76-8) is a fluorinated benzimidazole derivative characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 2-position of the benzimidazole core . Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.138 g/mol . The compound is synthesized via cyclization of 4-fluoro-1,2-phenylenediamine with glyoxylic acid or its derivatives, followed by oxidation to yield the carboxylic acid moiety .

Benzimidazole derivatives are widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors. The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound a valuable intermediate in drug discovery, particularly for kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-fluoro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXHLKWWJIWESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390137
Record name 6-Fluoro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-76-8
Record name 6-Fluoro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-benzoimidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

6-Fluoro-1H-benzoimidazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-fluoro-1H-benzoimidazole-2-carboxylic acid with structurally related benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound C₈H₅FN₂O₂ 180.138 F (C6), COOH (C2) 876710-76-8 Moderate solubility in polar solvents; acidic (pKa ~3-4 for COOH)
5-Fluoro-1H-benzimidazole-2-carboxylic acid C₈H₅FN₂O₂ 180.138 F (C5), COOH (C2) 624-43-1 Similar solubility; altered electronic effects due to F position
5,6-Difluoro-1H-benzoimidazole-2-carboxylic acid C₈H₄F₂N₂O₂ 198.13 F (C5, C6), COOH (C2) 887779-45-5 Increased lipophilicity; reduced solubility
6-Chloro-1H-benzimidazole-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (C6), COOH (C2) 39811-14-8 Higher molecular weight; potential irritant
6-Chloro-5-fluoro-1H-benzoimidazole-2-carboxaldehyde C₈H₄ClFN₂O 198.58 Cl (C6), F (C5), CHO (C2) 1263378-80-8 Aldehyde group increases reactivity

Biological Activity

6-Fluoro-1H-benzoimidazole-2-carboxylic acid is a fluorinated derivative of benzimidazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with 4-fluoroaniline.
  • Cyclization : The compound undergoes cyclization with formic acid and ammonium formate.
  • Carboxylation : Finally, it is carboxylated using carbon dioxide under high pressure and temperature.

This synthetic route allows for the efficient production of the compound, which has a molecular formula of C8H5FN2O2C_8H_5FN_2O_2 and a molecular weight of 180.14 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various benzimidazole derivatives, compounds with similar structures demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin . The antimicrobial efficacy is attributed to the presence of the fluorine atom, which enhances lipophilicity and stability, allowing better interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compound< 32MRSA
5-Chloro-benzimidazole derivative0.98Fungal strains
6-Fluoroquinoline derivative< 16Gram-negative bacteria

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways . For instance, the benzimidazole scaffold is known for its ability to interact with various enzymes and receptors, which may play a critical role in cancer treatment strategies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound binds to enzymes and receptors, modulating their activity.
  • Signaling Pathways : It influences pathways related to cell growth, apoptosis, and immune response .

The presence of the fluorine atom enhances these interactions, potentially leading to increased efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have reported on the biological activities of benzimidazole derivatives, including:

  • Antifungal Activity : A library of benzimidazole derivatives was screened against various fungal strains. Compounds exhibited MIC values comparable or superior to traditional antifungal agents like amphotericin B .
  • Cytotoxicity Studies : In vitro tests revealed that certain derivatives had IC50 values significantly lower than their MICs against bacterial strains, indicating selective toxicity towards pathogens while sparing human cells .
  • Comparative Analysis : Similar compounds such as 6-Chloro-1H-benzoimidazole-2-carboxylic acid were evaluated for their biological activities, highlighting the unique properties imparted by the fluorine substitution in enhancing antimicrobial efficacy .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves cyclization of fluorinated precursors. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature can oxidize benzimidazole intermediates to yield carboxylic acid derivatives . Optimize yields by controlling reaction time (e.g., 2 hours for 85% yield with MnO₂) and solvent polarity. Use reflux conditions with Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) at 50°C for fluorinated analogs to enhance regioselectivity .
  • Key Parameters :

CatalystSolventTemp (°C)Time (h)Yield (%)
MnO₂DCM25285
Ru-complexWater505.570

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services for benzimidazole derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm aromatic proton environments and carboxylic acid resonance (e.g., δ ~170 ppm for COOH) .
  • X-ray Crystallography : Resolve crystal structures using APEX2 software for bond-length validation (e.g., C=O bond at 1.21 Å) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to verify purity (e.g., <0.3% deviation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or physicochemical properties of derivatives?

  • Methodology :

  • Log P Calculations : Use software like MarvinSuite to estimate lipophilicity for drug-likeness assessments .
  • Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., docking studies for enzyme inhibition) .
  • ADME Prediction : Apply QSAR models to forecast solubility (Log S) and bioavailability (e.g., AlogPS) .

Q. What strategies resolve discrepancies in spectroscopic data for fluorinated benzimidazole derivatives?

  • Methodology :

  • Cross-Validation : Compare IR carbonyl stretches (~1680 cm1^{-1}) with NMR data to confirm carboxylic acid presence .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve mass discrepancies (e.g., [M+H]+^+ at m/z 195.04) to rule out impurities .
  • TLC Monitoring : Use silica plates with UV detection to track reaction progress and isolate intermediates .

Q. How does catalyst choice impact regioselectivity in synthesizing fluorinated benzimidazole-carboxylic acids?

  • Methodology :

  • Oxidative Catalysts : MnO₂ favors electron-deficient aromatic systems, directing fluorine substitution at the 6-position .
  • Transition Metal Catalysts : Ru-complexes stabilize π-interactions, enhancing carboxylation at the 2-position in polar solvents .
    • Case Study :
  • Catalyst Comparison :
CatalystRegioselectivity (6-F vs. 4-F)Solvent Compatibility
MnO₂6-F > 90%DCM, THF
Ru(bpp)(pydic)6-F > 85%Water, Acetonitrile

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